A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-Aminopropionate Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-Aminopropionate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Ethyl 3-aminopropionate hydrochloride (CAS No: 4244-84-2). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic and medicinal chemistry. This document presents quantitative data in structured tables, details standard experimental protocols for property determination, and includes a visual workflow for clarity.
Core Physical and Chemical Properties
Ethyl 3-aminopropionate hydrochloride, the ethyl ester of β-alanine, is a white to off-white crystalline powder.[1][2] It is recognized for its utility as a precursor in the synthesis of various pharmaceutical compounds and other chemicals.[3] A critical characteristic of this compound is its hygroscopic nature, necessitating storage in a dry, dark place at room temperature.[1][2][4]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of Ethyl 3-aminopropionate hydrochloride.
| Identifier | Value | Reference |
| CAS Number | 4244-84-2 | [5] |
| Molecular Formula | C5H12ClNO2 | [3] |
| Molecular Weight | 153.61 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Property | Value | Reference |
| Melting Point | 67-70 °C (lit.) | [1][2][6] |
| Boiling Point | 167.8°C at 760 mmHg | [7] |
| pKa (of parent amine) | 9.1 (for Ethyl 3-aminopropanoate) | [8] |
Solubility Profile
Ethyl 3-aminopropionate hydrochloride exhibits good solubility in water and a range of organic solvents.[1][3]
| Solvent | Solubility | Reference |
| Water | Soluble (almost transparent solution) | [1][2][3] |
| Chloroform | Soluble | [1][9] |
| Dichloromethane | Soluble | [1][9] |
| Ethyl Acetate | Soluble | [1][9] |
| DMSO | Soluble | [1][9] |
| Acetone | Soluble | [1][9] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like Ethyl 3-aminopropionate hydrochloride.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered Ethyl 3-aminopropionate hydrochloride is packed into a capillary tube to a height of 1-2 mm.[10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).[12]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially near the expected melting point.[12][13]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.[12]
Solubility Determination (Shake-Flask Method)
This method is a reliable way to determine the equilibrium solubility of a solid in a given solvent.[14]
Methodology:
-
Sample Preparation: An excess amount of Ethyl 3-aminopropionate hydrochloride is added to a known volume of the desired solvent in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[14]
-
Phase Separation: The resulting saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by filtration or centrifugation.[15]
-
Quantification: The concentration of the dissolved solid in the clear supernatant is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), spectroscopy, or chromatography.[15] The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[15]
Spectroscopic Analysis
1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the structure and purity of a compound by analyzing the magnetic properties of its hydrogen nuclei.
Methodology:
-
Sample Preparation: Approximately 5-25 mg of Ethyl 3-aminopropionate hydrochloride is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[16] The solution must be free of any solid particles, which can be achieved by filtering the sample through a small plug of glass wool in a Pasteur pipette.[16][17]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned, and the magnetic field is "shimmed" to achieve homogeneity.[18] A reference standard, typically tetramethylsilane (B1202638) (TMS), is used to calibrate the chemical shift scale.[19]
-
Data Acquisition: The ¹H NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to produce the spectrum.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, several preparation methods can be used.
Methodology (Thin Solid Film):
-
Sample Preparation: A small amount of Ethyl 3-aminopropionate hydrochloride (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[1]
-
Film Casting: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]
-
Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.[1]
Methodology (KBr Pellet):
-
Sample Preparation: A small amount of the compound is finely ground with a specially purified salt, typically potassium bromide (KBr).[20]
-
Pellet Formation: The powder mixture is then pressed in a mechanical press to form a translucent pellet.[20]
-
Data Acquisition: The pellet is placed in the spectrometer's sample holder, and the IR spectrum is obtained.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the physical characterization of a solid chemical compound like Ethyl 3-aminopropionate hydrochloride.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Ethyl 3-aminopropanoate hydrochloride CAS#: 4244-84-2 [m.chemicalbook.com]
- 3. gneechem.com [gneechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]
- 6. b-Alanine ethyl ester 98 4244-84-2 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Ethyl 3-aminopropanoate | C5H11NO2 | CID 419889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. quora.com [quora.com]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. books.rsc.org [books.rsc.org]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. NMR Spectroscopy [www2.chemistry.msu.edu]
- 20. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
